molecular formula C12H11F3N2O2 B1362272 [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-22-6

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B1362272
CAS RN: 318469-22-6
M. Wt: 272.22 g/mol
InChI Key: TVYDMZWMEOZWHY-UHFFFAOYSA-N
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Description

“[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the linear formula C12H11F3N2O2 . It is related to 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a combination of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a phenoxy group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The compound has a melting point of 81-83°C, a predicted boiling point of 343.2±42.0 °C, and a predicted density of 1.46±0.1 g/cm3 . Its molecular weight is 340.22 .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound could be leveraged to develop new medications. Its presence often leads to improved drug properties, such as increased metabolic stability and bioavailability. This compound could serve as a precursor for synthesizing novel drug candidates targeting various diseases, where the trifluoromethyl group plays a crucial role in therapeutic activity .

Agrochemical Research

In agrochemicals, the trifluoromethyl group is valued for its ability to resist degradation in the environment, thereby prolonging the efficacy of pesticides and herbicides. This compound could be used to synthesize new agrochemicals that offer enhanced performance and environmental stability .

Material Science

The unique properties of the trifluoromethyl group can be exploited in material science, particularly in the development of advanced polymers and coatings. These materials could exhibit improved resistance to heat, chemicals, and degradation, making them suitable for a wide range of industrial applications .

Catalysis

The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. This compound could be used to design new catalysts or ligands that facilitate various chemical transformations, including those relevant to pharmaceutical and agrochemical synthesis .

NMR Labeling and Imaging

Due to the distinct electronic properties of the trifluoromethyl group, this compound could be used in NMR labeling to enhance the detection of specific molecules or environments within biological systems. It could provide valuable insights into molecular structures and interactions .

Organic Synthesis

This compound could serve as an intermediate in the synthesis of more complex organic molecules. The trifluoromethyl group is a key structural motif in many organic compounds, and its incorporation can lead to the discovery of new reactions and synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacological profile of drug molecules. This compound could be used to modify existing drugs or develop new ones with better efficacy, reduced side effects, and improved patient compliance .

Environmental Chemistry

The stability of the trifluoromethyl group under various environmental conditions makes this compound a candidate for studying the environmental fate of fluorinated organic compounds. It could help in understanding the persistence and breakdown of pollutants in ecosystems .

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It reacts violently with water, liberating toxic gas . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDMZWMEOZWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379569
Record name [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

CAS RN

318469-22-6
Record name [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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